4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-28(2)19-18(11-15(12-26-19)21(23,24)25)14-4-3-5-17(10-14)27-20(29)13-6-8-16(22)9-7-13/h3-12H,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXCVJPYVOMTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Pyridine Ring
- The pyridine ring is typically functionalized at the 2-position with a dimethylamino group and at the 5-position with a trifluoromethyl group.
- Introduction of the trifluoromethyl substituent can be achieved via electrophilic trifluoromethylation or by using trifluoromethylated pyridine precursors.
- The dimethylamino group is introduced through nucleophilic substitution or reductive amination on a suitable pyridine precursor.
Coupling to Phenyl Group
- The 3-position of the phenyl ring is linked to the pyridin-3-yl amine via a carbon-nitrogen bond.
- Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly employed to couple aryl halides with amines.
- Ligands such as xantphos and bases like cesium carbonate in polar aprotic solvents (e.g., DMF, acetonitrile) facilitate this coupling efficiently.
Formation of the Benzamide Linkage
Activation of 4-Chlorobenzoic Acid
- 4-Chlorobenzoic acid is activated to its acid chloride using reagents such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride.
- This activation is typically performed in anhydrous solvents like dichloromethane or toluene under reflux conditions.
Amide Bond Formation
- The amide bond is formed by reacting the pyridinyl aniline intermediate with 4-chlorobenzoyl chloride.
- The reaction is carried out in the presence of a base (e.g., triethylamine or pyridine) to neutralize the generated HCl.
- Temperature control (0–25 °C) is critical to minimize side reactions and optimize yield.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyridinyl aniline synthesis | Pd-catalyzed amination with xantphos, Cs2CO3, aryl halide, amine | DMF or acetonitrile | 80–100 °C | 70–85 | Ligand and base choice critical |
| Acid chloride formation | 4-Chlorobenzoic acid + SOCl2 or oxalyl chloride, reflux | DCM or toluene | Reflux (~70 °C) | >90 | Anhydrous conditions required |
| Amide coupling | Pyridinyl aniline + 4-chlorobenzoyl chloride, triethylamine | DCM or THF | 0–25 °C | 75–90 | Slow addition of acid chloride advised |
Alternative Synthetic Approaches
- Curtius Rearrangement : For related compounds, one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene/t-butanol has been employed to generate carbamate intermediates that can be converted to amines suitable for further coupling steps.
- Use of Peptide Coupling Reagents : Carbodiimides (EDC, DCC) and uronium salts (HBTU) are alternative coupling agents to activate carboxylic acids directly for amide bond formation, especially when acid chlorides are unstable or difficult to handle.
- Microwave-Assisted Synthesis : Microwave irradiation has been used to accelerate coupling reactions and improve yields in heterocyclic amide synthesis.
Research Findings and Optimization Notes
- The position of the pyridine nitrogen adjacent to the amide linkage is crucial for biological activity and synthetic accessibility.
- Electron-withdrawing groups on the pyridine ring (e.g., trifluoromethyl) must be introduced early in the synthesis to avoid side reactions during coupling.
- The choice of solvent and base significantly affects reaction rates and product purity; polar aprotic solvents and mild organic bases are preferred.
- Purification is generally performed by recrystallization or chromatographic techniques to remove residual catalysts and side products.
Summary Table of Key Preparation Steps
| Synthetic Step | Key Reagents/Conditions | Purpose | Challenges |
|---|---|---|---|
| Pyridinyl amine functionalization | Electrophilic trifluoromethylation, amination | Introduce CF3 and dimethylamino groups | Regioselectivity, side reactions |
| Arylation of aniline | Pd-catalyzed amination with xantphos, Cs2CO3 | Form C-N bond between pyridine and phenyl | Catalyst sensitivity |
| Acid chloride formation | SOCl2 or oxalyl chloride in DCM/toluene | Activate acid for amide bond formation | Moisture sensitivity |
| Amide coupling | Reaction with pyridinyl aniline + base | Form final benzamide linkage | Control of temperature and stoichiometry |
Chemical Reactions Analysis
Amide Bond Formation and Functionalization
The benzamide group undergoes classical acylation and coupling reactions. Key methods include:
Table 1: Amide Bond Reactions
-
The compound’s amide bond is stable under acidic conditions but hydrolyzes in basic media (pH > 10) to form carboxylic acids.
-
HATU-mediated coupling is preferred for introducing aromatic amines due to high efficiency and minimal side products .
Suzuki–Miyaura Cross-Coupling
The pyridine ring participates in palladium-catalyzed cross-coupling reactions.
Table 2: Suzuki Coupling Parameters
| Boronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| 4-Pyridylboronic acid | PdCl₂(dppf), K₃PO₄ | DME/H₂O | 100 | 12 | 82% | |
| 3-Trifluoromethylphenyl | Pd(PPh₃)₄, Na₂CO₃ | Toluene | 80 | 8 | 78% |
-
The trifluoromethyl group enhances electron-withdrawing effects, accelerating oxidative addition in Pd catalysis .
-
Key limitation : Steric hindrance from the dimethylamino group reduces reactivity at the 2-position of the pyridine ring.
Nucleophilic Aromatic Substitution (NAS)
The chloro substituent on the benzamide undergoes NAS with nitrogen and oxygen nucleophiles:
Table 3: NAS Reactions
-
Kinetic studies show that electron-deficient aryl chlorides (e.g., para-chloro position) react faster than meta-substituted analogues .
Reduction and Hydrogenation
Catalytic hydrogenation targets the pyridine ring and nitro intermediates:
Table 4: Reduction Reactions
| Substrate | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitro precursor | Pd/C, H₂ (1 atm) | EtOH, 25°C, 4 h | Amine intermediate | 95% | |
| Pyridine ring | PtO₂, H₂ (3 atm) | AcOH, 50°C, 12 h | Partially saturated pyridine | 40% |
-
Selectivity : Hydrogenation preferentially occurs at the pyridine ring over the benzamide under mild conditions .
Stability and Degradation
The compound demonstrates pH-dependent stability:
Table 5: Stability Profile
| Condition | Half-Life (h) | Major Degradation Product | Source |
|---|---|---|---|
| pH 1.0 (HCl) | 48 | Hydrolyzed benzamide | |
| pH 7.4 (PBS) | >720 | Stable | |
| pH 13.0 (NaOH) | 2 | Carboxylic acid derivative |
-
Light exposure : Degrades via radical pathways under UV light (λ = 254 nm), forming dechlorinated byproducts.
Enzymatic Interactions
In vitro studies highlight interactions with cytochrome P450 enzymes:
Table 6: Metabolic Pathways
| Enzyme | Reaction Type | Metabolite | Source |
|---|---|---|---|
| CYP3A4 | N-Demethylation | Desmethyl-benzamide | |
| CYP2D6 | Hydroxylation | 4-Hydroxy-trifluoromethylpyridine |
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Research
- Anticancer Activity : Research indicates that compounds similar to 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated efficacy against various bacterial strains, highlighting its role in developing new antibiotics .
2. Agricultural Chemistry
- Herbicide Development : The compound's chemical structure is conducive to designing herbicides that target specific plant growth pathways. Its efficacy in inhibiting weed growth while being safe for crops has been a focus of agricultural research .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituted Benzamide Derivatives
a. 4-Chloro-N-(Cyanoethoxymethyl)Benzamide (Zarilamid)
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Key Features: 4-chloro-benzamide core with a cyanoethoxymethyl substituent.
- Application: Used as a fungicide (). The cyano group improves electrophilicity, enhancing reactivity with fungal enzymes .
b. 4-Chloro-N-((4-(1,1-Dimethylethyl)Phenyl)Methyl)-3-Ethyl-1-Methyl-1H-Pyrazole-5-Carboxamide (Tebufenpyrad)
- Molecular Formula : C₁₈H₂₃ClN₂O₂
- Key Features : Pyrazole-carboxamide with 4-chloro substitution and bulky tert-butylphenyl group.
- Application : Acaricide/insecticide. The tert-butyl group increases hydrophobicity, favoring membrane penetration .
c. 3-Amino-N-[3-(Trifluoromethyl)Phenyl]Benzamide
- Molecular Formula : C₁₄H₁₁F₃N₂O
- Key Features: 3-amino-benzamide with trifluoromethylphenyl substitution.
- Application: Unknown, but the amino group may enhance solubility and target binding via hydrogen bonding () .
Pyridine-Containing Analogs
a. 4-Chloro-N-(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Sulfanyl}Phenyl)Benzamide
- Molecular Formula : C₁₉H₁₁Cl₂F₃N₂OS
- Key Features : Chloro-trifluoromethylpyridinylsulfanyl substitution.
- Application : Likely agrochemical; the sulfanyl bridge improves rigidity and target specificity () .
b. 3-((5-Chloro-4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)-4-Methyl-N-(3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)Phenyl)Benzamide
- Molecular Formula : C₂₈H₂₁ClF₃N₇O
- Key Features : Pyrimidine-pyridine hybrid with trifluoromethylphenyl and imidazole groups.
- Application: Potential kinase inhibitor; the imidazole moiety may coordinate metal ions in enzymatic active sites () .
Functional Group Analysis
| Compound | Core Structure | Key Substituents | Potential Application |
|---|---|---|---|
| Target Compound | Benzamide | 4-Cl, 3-(2-dimethylamino-5-CF₃-pyridin-3-yl)phenyl | Agrochemical/Pharmaceutical |
| Zarilamid | Benzamide | 4-Cl, cyanoethoxymethyl | Fungicide |
| Tebufenpyrad | Pyrazole-carboxamide | 4-Cl, tert-butylphenyl, ethyl-methylpyrazole | Insecticide |
| 4-Chloro-N-(2-{[3-Chloro-5-CF₃-Pyridin-2-yl]Sulfanyl}Phenyl)Benzamide | Benzamide | 4-Cl, pyridinylsulfanyl, 3-Cl, 5-CF₃ | Agrochemical |
Impact of Substituents on Bioactivity
- Chlorine (Cl) : Common at the 4-position in benzamide pesticides; increases electrophilicity and resistance to oxidative degradation .
- Trifluoromethyl (CF₃) : Enhances lipid solubility and metabolic stability; prevalent in agrochemicals (e.g., flusulfamide in ) .
Research Findings and Trends
- Agrochemicals : Chloro-trifluoromethylbenzamides (e.g., ) dominate due to their durability and target specificity .
- Pharmaceuticals : Pyridine-benzamide hybrids () are explored for kinase inhibition, leveraging heterocyclic diversity for selective binding .
- Structural Insights : Sulfanyl and imidazole groups (–8) introduce conformational constraints, critical for optimizing binding affinities .
Biological Activity
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide, with the molecular formula C21H17ClF3N3O and a molecular weight of 419.8 g/mol, is a compound that has gained attention in various biochemical and pharmacological studies. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 4-chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]benzamide
- CAS Number : 1311278-87-1
- Molecular Structure :
Biological Activity Overview
The compound exhibits various biological activities, particularly in inhibiting specific enzymes and affecting cellular processes. Key findings include:
Enzyme Inhibition
Research indicates that this compound inhibits crucial enzymes such as:
- NADPH-glutathione reductase
- Catalase
These enzymes play significant roles in oxidative stress responses and metabolic pathways, suggesting that the compound may have implications in conditions characterized by oxidative stress.
Cellular Effects
The compound's influence extends to cellular signaling pathways and gene expression. Notably, it has been shown to:
- Alter the expression of genes involved in photosynthesis and respiration in plant cells.
- Impact cellular metabolism significantly, indicating a potential role in metabolic disorders.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Binding to Biomolecules : The compound binds to specific biomolecules, leading to either inhibition or activation of enzymatic activities.
- Electron Transport Inhibition : It inhibits photosystem II electron transport by interacting with thylakoid membranes in chloroplasts, which may have implications for agricultural applications.
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies indicate that the compound possesses favorable properties for further development. It is essential to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles to understand its potential as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide, and how can intermediates be characterized?
- Methodology : The synthesis typically involves three key steps:
- Pyridine Derivative Preparation : Chlorination of the pyridine ring followed by trifluoromethyl group introduction via electrophilic aromatic substitution .
- Coupling Reaction : The chlorinated pyridine derivative is coupled with a benzyl halide under basic conditions (e.g., K₂CO₃ in CH₃CN) .
- Amidation : Reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., Na pivalate) yields the final benzamide .
- Characterization : Use LC-MS for purity assessment and ¹H/¹³C NMR to confirm structural integrity (e.g., aromatic proton shifts at δ 7.2–8.5 ppm and carbonyl signals at ~170 ppm) .
Q. How can researchers verify the compound’s hypothesized antibacterial activity and identify its molecular targets?
- Methodology :
- Enzyme Assays : Test inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid and siderophore biosynthesis .
- MIC Determination : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structural Analogues : Compare activity with structurally related compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to infer structure-activity relationships .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro enzyme assays and whole-cell bacterial assays be resolved?
- Methodology :
- Permeability Studies : Use efflux pump inhibitors (e.g., PAβN) to determine if reduced activity in whole-cell assays stems from poor membrane penetration .
- Metabolite Profiling : Perform LC-HRMS to identify potential degradation products or inactive metabolites in bacterial cultures .
- Resistance Mutagenesis : Generate PPTase mutants via directed evolution and assess resistance to the compound, confirming target engagement .
Q. What strategies optimize the coupling reaction yield between pyridine intermediates and benzamide precursors?
- Methodology :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amidation to improve efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for stabilizing transition states and reducing side reactions .
- In Situ Monitoring : Use FTIR to track carbonyl stretching (1650–1750 cm⁻¹) and optimize reaction termination points .
Q. How do trifluoromethyl and dimethylamino groups influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity and blood-brain barrier penetration potential .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
- CYP450 Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
Q. What analytical techniques are critical for resolving structural ambiguities in the final compound?
- Methodology :
- X-ray Crystallography : Resolve crystal structures to confirm the spatial arrangement of the trifluoromethylpyridine and benzamide moieties .
- 2D NMR : Use NOESY or HSQC to assign stereochemistry and detect intramolecular hydrogen bonding .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models to validate conformational stability .
Data Contradiction and Pathway Analysis
Q. How should researchers address discrepancies between predicted and observed biochemical pathway impacts?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated bacterial cells to identify differentially expressed genes (e.g., fatty acid biosynthesis genes) .
- Metabolomics : Quantitate pathway intermediates (e.g., malonyl-CoA) via LC-MS to confirm PPTase inhibition .
- Knockout Strains : Use bacterial strains with deleted PPTase genes to validate target-specific pathway disruption .
Q. What statistical approaches are recommended for validating dose-response relationships in antimicrobial assays?
- Methodology :
- Nonlinear Regression : Fit data to Hill equation models to calculate IC₅₀ values and assess cooperativity .
- ANOVA with Tukey’s Test : Compare multiple dose groups to identify significant efficacy differences (p < 0.05) .
- Resampling Methods : Apply bootstrapping to estimate confidence intervals for EC₅₀ values in small-sample datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
